(2-Cyanophenyl)methanesulfonyl chloride
Description
(2-Cyanophenyl)methanesulfonyl chloride (CAS: 51045-34-2) is an aromatic sulfonyl chloride derivative with the molecular formula C₈H₆ClNO₂S and a molecular weight of 215.65 g/mol . It is primarily used in research and industrial applications, such as pharmaceutical and agrochemical synthesis, owing to its reactivity as a sulfonating agent. The presence of a cyano group (-CN) at the 2-position of the phenyl ring distinguishes it structurally and electronically from simpler sulfonyl chlorides like methanesulfonyl chloride.
Properties
IUPAC Name |
(2-cyanophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2S/c9-13(11,12)6-8-4-2-1-3-7(8)5-10/h1-4H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOPRZBXIJOTKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558375 | |
| Record name | (2-Cyanophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51045-34-2 | |
| Record name | (2-Cyanophenyl)methanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60558375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Cyanophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Description
- The compound can be synthesized by reacting 2-isothiocyanatobenzonitrile with sulfuryl chloride or gaseous chlorine in an inert solvent such as dry chloroform.
- The reaction with sulfuryl chloride typically requires refluxing for 48 hours, yielding the product in approximately 73%.
- Using gaseous chlorine at room temperature reduces the reaction time to about 3 hours and slightly improves the yield to 75%.
Mechanistic Insights
- The reaction proceeds through intermediates such as N-(2-cyanophenyl)chloromethanimidothioic chloride and bis[N-(cyanophenyl)chloromethanimidoyl] sulfide.
- Chlorination involves elimination of sulfur dichloride (SCl2) in the final step.
- Side products such as (2-cyanophenyl)(1-{[(2-cyanophenyl)-imino]methoxy}methylidene)ammonium chloride can form under certain conditions.
Experimental Procedures
| Procedure | Starting Material | Chlorinating Agent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| A | 2-Isothiocyanatobenzonitrile (24.00 g, 0.15 mol) | Sulfuryl chloride (24 mL, 0.30 mol) | Reflux in dry chloroform for 48 h | 73% | Product crystallized from cyclohexane |
| B | N-(2-cyanophenyl)formamide (2.90 g, 20 mmol) | Thionyl chloride (20 mL) + sulfuryl chloride (2.6 g, 20 mmol) | Stirring at 0–5°C for 20 h, then reflux 1 h | Moderate | Formation of by-product complicates reaction |
| C | 2-Isothiocyanatobenzonitrile (30.0 g, 0.19 mol) | Gaseous chlorine (28.0 g, 0.40 mol) | Stirring at room temperature for 3 h | 75% | Faster reaction, similar yield |
Characterization
- The product is isolated as a yellow liquid or yellow crystals.
- Confirmed by GC-MS, FTIR (notable peaks: 1650 cm⁻¹ for C=N, 890 cm⁻¹ for C-Cl, 2220 cm⁻¹ for C≡N), and NMR spectroscopy.
- Elemental analysis matches calculated values closely.
One-Pot Three-Component Reaction from N-(2-Cyanophenyl)formamide
- A one-pot reaction involving N-(2-cyanophenyl)formamide, thionyl chloride, and sulfuryl chloride was attempted.
- This method tends to produce a solid by-product, (2-cyanophenyl)(1-{[(2-cyanophenyl)-imino]methoxy}methylidene)ammonium chloride, which is poorly soluble and hinders further reaction.
- The by-product formation is attributed to competitive reactions involving the oxygen atom of the formamide and in situ generated chlorinated intermediates.
- This method is less efficient and more complex due to side reactions.
Alternative Synthetic Routes and Optimization
- Literature reports sulfonyl chlorides, including (2-cyanophenyl)methanesulfonyl chloride, prepared by chlorination of corresponding sulfonic acids or sulfonate esters, but specific data for this compound are limited.
- Optimization of reaction conditions such as solvent choice, temperature, and chlorinating agent concentration can influence yield and purity.
- For example, reactions in dry chloroform under inert atmosphere with controlled temperature yield better results.
Summary Table of Key Preparation Methods
| Method | Starting Material | Chlorinating Agent(s) | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Sulfuryl chloride chlorination | 2-Isothiocyanatobenzonitrile | Sulfuryl chloride | Reflux, 48 h | 73 | High yield, well-characterized | Long reaction time |
| Gaseous chlorine chlorination | 2-Isothiocyanatobenzonitrile | Gaseous chlorine | Room temp, 3 h | 75 | Faster reaction, good yield | Handling chlorine gas requires caution |
| One-pot thionyl + sulfuryl chloride | N-(2-cyanophenyl)formamide | Thionyl chloride + sulfuryl chloride | 0–5°C then reflux | Moderate | One-pot simplicity | Side product formation, lower purity |
Research Findings and Analytical Data
- GC-MS analysis confirms molecular ion peaks consistent with the target compound and intermediates.
- FTIR spectra show characteristic absorption bands for cyano (C≡N), imine (C=N), and sulfonyl chloride (S=O and C-Cl) groups.
- ^1H and ^13C NMR spectra provide detailed structural confirmation, with aromatic proton signals and carbon resonances matching expected chemical shifts.
- Elemental analysis data closely match theoretical values, confirming compound purity.
Chemical Reactions Analysis
Types of Reactions
(2-Cyanophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.
Reduction: The compound can be reduced to (2-cyanophenyl)methanesulfonamide using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert this compound to sulfonic acids or sulfonates.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed under acidic or basic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by oxidation reactions.
Scientific Research Applications
Organic Synthesis
(2-Cyanophenyl)methanesulfonyl chloride is primarily used as a reagent in organic synthesis. Its sulfonyl chloride group is reactive towards nucleophiles, allowing it to form sulfonamide derivatives through nucleophilic substitution reactions. This property is harnessed in:
- Synthesis of Sulfonamides : The compound reacts with amines to produce sulfonamide derivatives, which are crucial in pharmaceuticals for their antibacterial properties.
- Formation of Amides : It can be used to synthesize N-(2-cyanophenyl)methanesulfonamides, which serve as intermediates for further chemical modifications .
Medicinal Chemistry
In medicinal chemistry, this compound plays a significant role in drug development:
- Antimicrobial Agents : Research has shown that sulfonamide derivatives exhibit antimicrobial activity. The incorporation of the (2-cyanophenyl) moiety enhances the biological activity of these compounds.
- Anti-Cancer Research : Compounds derived from this compound have been investigated for potential anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth .
Material Science
The compound is also utilized in material science for developing new materials with specific properties:
- Polymer Chemistry : It can be used as a coupling agent in the synthesis of polymers, improving their mechanical and thermal properties.
- Nanomaterials : Research indicates its potential application in synthesizing nanomaterials that exhibit unique optical and electronic properties due to the presence of the cyanophenyl group .
Case Study 1: Synthesis of Sulfonamides
A study demonstrated the synthesis of various sulfonamide derivatives using this compound as a starting material. The reaction conditions were optimized for yield and purity, resulting in high yields of sulfonamides with significant antibacterial activity.
Case Study 2: Development of Anticancer Agents
In another research project, derivatives of this compound were synthesized and tested for cytotoxicity against cancer cell lines. The results indicated that certain derivatives showed promising activity against breast cancer cells, suggesting further exploration for therapeutic applications.
Mechanism of Action
The mechanism of action of (2-Cyanophenyl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. The compound acts as an electrophile, readily reacting with nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is introduced into target molecules, leading to the formation of sulfonamide, sulfonate, and other derivatives.
Comparison with Similar Compounds
Research Findings and Implications
- Electronic Effects: The -CN group in this compound enhances electrophilicity, making it more reactive in nucleophilic substitutions than the methyl-substituted analog. This property is advantageous in synthesizing sulfonamides for drug candidates .
- Synthetic Utility : Methanesulfonyl chloride’s simplicity makes it a general-purpose reagent, while aromatic derivatives like the target compound enable regioselective modifications in complex molecules .
- Safety Trade-offs : Aromatic sulfonyl chlorides may pose lower inhalation risks due to lower volatility but still require careful handling to prevent environmental contamination .
Biological Activity
(2-Cyanophenyl)methanesulfonyl chloride, with the molecular formula CHClNOS, is a sulfonyl chloride compound that has garnered attention in the field of organic synthesis and medicinal chemistry. Its unique structure, featuring a cyano group and a methanesulfonyl chloride functional group, positions it as a versatile intermediate in the synthesis of bioactive molecules. This article explores its biological activity, synthesis methods, and potential applications in pharmaceuticals.
- Molecular Weight : Approximately 215.66 g/mol
- Physical State : Typically a colorless to yellow liquid
- Solubility : Soluble in polar organic solvents but reactive towards water and amines.
This compound does not have a well-defined mechanism of action documented in biological systems. However, it is known to participate in various chemical reactions that can lead to the formation of biologically relevant compounds. These reactions often involve:
- Nucleophilic Substitution : Reacting with amines or alcohols to form sulfonamides or methanesulfonates.
- Formation of Heterocycles : Under certain conditions, it can lead to the synthesis of complex heterocyclic structures which may exhibit biological activity.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods:
- Direct Chlorination : Reaction of methanesulfonic acid with thionyl chloride.
- Electrophilic Aromatic Substitution : Introducing the cyano group into the aromatic ring followed by sulfonation.
Related Compounds
Several derivatives have shown promising biological activities:
| Compound Name | Biological Activity |
|---|---|
| (4-Cyanophenyl)methanesulfonyl chloride | Inhibits specific cancer cell lines |
| (2-Cyanophenyl)sulfonamide | Exhibits anti-inflammatory properties |
| (2-Cyanophenyl)ureas | Potential antitumor agents |
Case Studies
- Anticancer Activity : Research indicates that derivatives of this compound demonstrate significant activity against various cancer cell lines. For instance, compounds derived from similar sulfonamide structures have shown efficacy in inhibiting myeloid cell leukemia-1, a protein associated with cancer progression .
- Inhibition Studies : A study highlighted the ability of sulfonamide derivatives to inhibit carbonic anhydrase IX, which is overexpressed in several tumors, suggesting potential applications in cancer therapy .
Safety and Toxicology
This compound is classified as highly toxic and corrosive. It poses risks such as:
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling (2-Cyanophenyl)methanesulfonyl chloride in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear chemical-resistant gloves (e.g., JIS T 8116 compliant), safety goggles (JIS T 8147), and lab coats. Use respiratory protection (organic gas-rated masks) if ventilation is insufficient .
- Ventilation : Conduct experiments in fume hoods with local exhaust systems to avoid inhalation of vapors .
- Spill Management : Absorb leaks with inert materials (e.g., sand, vermiculite) and dispose via approved waste facilities. Avoid water to prevent hydrolysis .
- Emergency Response : For skin/eye contact, rinse immediately with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and monitor for respiratory distress .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Container : Store in original glass containers with corrosion-resistant liners, sealed tightly to prevent moisture ingress .
- Environment : Keep in cool (room temperature), dark, and well-ventilated areas. Avoid proximity to oxidizers, heat sources, or reactive metals .
- Labeling : Clearly mark containers with GHS hazard symbols (e.g., H314, H330) and revision dates of SDS .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize hydrolysis of this compound during synthetic applications?
- Methodological Answer :
- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane, THF) under inert atmospheres (N₂/Ar) to reduce water exposure .
- Temperature Control : Maintain reactions at 0–5°C to slow hydrolysis rates while ensuring sufficient reactivity .
- Catalyst Use : Introduce non-nucleophilic bases (e.g., triethylamine) to scavenge HCl byproducts and drive sulfonylation reactions forward .
- Monitoring : Track reaction progress via TLC or NMR to detect premature hydrolysis byproducts .
Q. What strategies resolve contradictions in reported toxicity data for this compound?
- Methodological Answer :
- Data Reconciliation : Compare studies using standardized test systems (e.g., OECD guidelines) to isolate variables like purity, solvent carriers, or exposure duration .
- Mechanistic Studies : Investigate whether toxicity arises from the parent compound or hydrolysis products (e.g., cyanophenol derivatives). For example, methanesulfonyl chloride hydrolyzes slowly, suggesting parent-driven toxicity, unlike faster-degrading analogs .
- In Silico Modeling : Use QSAR models to predict bioaccumulation (BCF = 1.9) and soil mobility (Koc = 6.1) for environmental risk assessments .
Q. How can researchers design experiments to assess the genotoxic potential of this compound?
- Methodological Answer :
- In Vitro Assays : Perform chromosome aberration tests in CHO cells with/without metabolic activation (S9 mix) to mimic bioactivation pathways .
- Dose-Response Analysis : Use concentrations spanning 0.1–10 mM to identify thresholds for clastogenic effects .
- Control Groups : Include positive controls (e.g., ethyl methanesulfonate) and solvent controls to validate assay sensitivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
